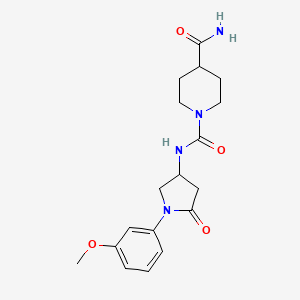

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

説明

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrrolidinone moiety, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Moiety: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable diamine precursor.

Coupling Reactions: The final step involves coupling the pyrrolidinone and piperidine moieties using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides are used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antinociceptive Activity

Research indicates that N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide exhibits significant antinociceptive properties. Studies have demonstrated its effectiveness in reducing pain responses in animal models of both acute and chronic pain. The mechanism is believed to involve the modulation of endocannabinoid signaling pathways, particularly through the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, an endocannabinoid known for its analgesic effects.

Case Study: A study conducted on rats showed a marked decrease in pain sensitivity following administration of this compound, suggesting its potential as a therapeutic agent for pain management.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies indicate that it can significantly reduce inflammatory markers, making it a candidate for treating inflammatory diseases.

Case Study: In an animal model of inflammation induced by carrageenan, treatment with this compound resulted in reduced swelling and lower levels of pro-inflammatory cytokines.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential utility in developing new antimicrobial agents.

Case Study: In laboratory tests, this compound demonstrated inhibitory effects on common pathogens such as Staphylococcus aureus and Escherichia coli.

作用機序

The mechanism of action of N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets. The methoxyphenyl group and pyrrolidinone moiety play crucial roles in its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- N1-(3-methoxyphenyl)-N4-[(4-methoxyphenyl)methyl]piperidine-1,4-dicarboxamide

- N1-[2-(3-methoxyphenyl)ethyl]piperidine-1,4-dicarboxamide

Uniqueness

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to the presence of the pyrrolidinone moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

生物活性

N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structure and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Piperidine ring

- Pyrrolidinone moiety

- Methoxyphenyl group

These structural elements contribute to its diverse chemical properties and potential interactions with biological targets.

This compound primarily exhibits antagonistic activity towards the CB1 cannabinoid receptor. This receptor is known to play a critical role in various physiological processes, including appetite regulation, pain sensation, and mood modulation. The compound's ability to selectively bind to this receptor suggests potential applications in treating conditions such as obesity and anxiety disorders.

Antagonistic Properties

The compound has been shown to possess potent antagonistic effects on the CB1 receptor, which can lead to:

- Reduction in appetite

- Potential analgesic effects

- Modulation of mood-related disorders

This activity indicates its potential as a therapeutic agent in managing metabolic and psychiatric disorders.

Antimicrobial Activity

The compound's structural components may lend themselves to antimicrobial properties. Studies on related piperidine derivatives have demonstrated antibacterial and antifungal activities. For example, piperazine derivatives have been evaluated for their effectiveness against various bacterial strains and fungi . Further research is needed to confirm these activities specifically for this compound.

In Vitro Studies

In vitro studies have focused on evaluating the compound's binding affinity to the CB1 receptor and its subsequent biological effects. These studies typically involve:

- Cell culture assays to assess receptor binding

- Functional assays to evaluate downstream signaling pathways affected by receptor antagonism

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| N1-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide | Similar structure with different methoxy substitution | Exhibits similar CB1 antagonism |

| N1-(3-methoxyphenyl)-N4-[4-methoxyphenyl)methyl]piperidine-1,4-dicarboxamide | Different substitution pattern | Potentially similar pharmacological profile |

This table illustrates how variations in substituents can influence biological activity while maintaining core structural features.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide?

The synthesis typically involves multi-step organic reactions, including amide bond formation, cyclization, and functional group protection/deprotection. Key steps may include:

- Condensation of pyrrolidinone precursors with piperidine derivatives under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .

- Catalytic hydrogenation or acid-mediated cyclization to form the pyrrolidin-5-one core . Optimization focuses on temperature control (60–120°C), solvent selection (e.g., dichloromethane for low steric hindrance), and catalysts (e.g., HATU for amide coupling) to improve yields (>70%) and purity (>95%). Purification often employs column chromatography or recrystallization .

Q. How can researchers characterize the molecular structure and purity of this compound?

Structural confirmation requires a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., methoxyphenyl proton signals at δ 6.8–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected at m/z ~428.2) .

- X-ray Crystallography : For unambiguous determination of crystal packing and stereoelectronic effects, if single crystals are obtainable .

Q. What functional groups in this compound dictate its chemical reactivity?

Reactivity is governed by:

- Amide groups : Participate in hydrolysis under acidic/basic conditions or nucleophilic substitution.

- Pyrrolidinone moiety : Susceptible to ring-opening reactions via nucleophilic attack at the carbonyl group .

- Methoxyaryl group : Directs electrophilic aromatic substitution (e.g., nitration, halogenation) at the para position . Stability studies (e.g., pH-dependent degradation kinetics) are recommended to guide storage conditions .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions for this compound?

- Docking simulations : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Focus on the piperidine-dicarboxamide scaffold’s hydrogen-bonding potential .

- Quantum Chemical Calculations : Assess electron density distribution to identify nucleophilic/electrophilic regions (e.g., Fukui indices) .

- MD Simulations : Study conformational flexibility in aqueous vs. lipid environments to predict membrane permeability .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation approaches include:

- Dose-response standardization : Use IC50/EC50 values normalized to positive controls .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) and cellular viability assays .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across publications, accounting for experimental noise .

Q. How can researchers optimize reaction scale-up while maintaining yield and purity?

Scale-up challenges involve heat transfer, mixing efficiency, and byproduct formation. Solutions include:

- Flow Chemistry : Continuous synthesis to improve temperature control and reduce side reactions .

- Membrane Separation : Nanofiltration to isolate intermediates with high molecular weight differences .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., catalyst loading, solvent ratio) to identify robust conditions .

Q. Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

| Step | Reaction Type | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1 | Amide coupling | HATU, DMF, RT | 68 | 90 | |

| 2 | Cyclization | H2SO4, 80°C | 75 | 88 | |

| 3 | Purification | Silica column (EtOAc/hexane) | – | 95 |

Table 2: Computational Tools for Target Prediction

| Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| AutoDock Vina | Protein-ligand docking | Binding energy (kcal/mol) | |

| Gaussian 16 | Electron density mapping | Fukui indices | |

| GROMACS | Solvent interaction dynamics | RMSD (Å) |

特性

IUPAC Name |

1-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4/c1-26-15-4-2-3-14(10-15)22-11-13(9-16(22)23)20-18(25)21-7-5-12(6-8-21)17(19)24/h2-4,10,12-13H,5-9,11H2,1H3,(H2,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYXGLLFIFYOHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。